Butyryl timolol

Glaucoma Ocular Pharmacology Beta-Blockers

Butyryl timolol (CAS 106351-79-5) is a synthetic, lipophilic ester prodrug of the non-selective beta-adrenergic blocker timolol, designed to overcome the limited corneal and skin permeation of the parent drug. As a prodrug, it is enzymatically hydrolyzed in target tissues to release the active timolol moiety, which then reduces aqueous humor production or exerts beta-blockade.

Molecular Formula C17H30N4O4S
Molecular Weight 386.5 g/mol
CAS No. 106351-79-5
Cat. No. B1668141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyryl timolol
CAS106351-79-5
SynonymsButyryltimolol;  Butyryl timolol;  Butyryl-timolol; 
Molecular FormulaC17H30N4O4S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
InChIInChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1
InChIKeyIGJCFKQCZRWRRM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butyryl Timolol 106351-79-5: A Lipophilic Ester Prodrug for Enhanced Ocular and Transdermal Delivery


Butyryl timolol (CAS 106351-79-5) is a synthetic, lipophilic ester prodrug of the non-selective beta-adrenergic blocker timolol, designed to overcome the limited corneal and skin permeation of the parent drug. As a prodrug, it is enzymatically hydrolyzed in target tissues to release the active timolol moiety, which then reduces aqueous humor production or exerts beta-blockade [1] [2]. This modification significantly increases lipophilicity, enabling improved tissue penetration, and its specific design aims to enhance ocular bioavailability while mitigating systemic absorption and its associated side effects, thereby improving the therapeutic index of timolol therapy [3].

Why Timolol Cannot Be Simply Substituted for Butyryl Timolol in Delivery-Sensitive Applications


Timolol and its prodrug, butyryl timolol, are not interchangeable due to profound differences in physicochemical properties and resulting pharmacokinetic profiles that critically impact therapeutic outcomes. Timolol's low lipophilicity severely limits its penetration across biological barriers like the cornea and skin, necessitating high or frequent dosing that can lead to significant systemic absorption and adverse cardiovascular and pulmonary side effects [1]. In contrast, the butyryl ester modification dramatically increases lipophilicity (14–525-fold relative to timolol), which enhances permeation and allows for a lower effective dose [2]. This fundamental difference in drug delivery means that direct substitution of timolol for butyryl timolol would result in markedly lower target tissue concentrations and a poorer therapeutic index, as demonstrated in direct comparative studies [3].

Quantitative Differentiation of Butyryl Timolol: Head-to-Head Comparative Evidence


Extended Ocular Hypotensive Duration of Action Relative to Timolol and Levobunolol

In a direct in vivo comparison, topically applied O-butyryl timolol provided a significantly longer duration of action in antagonizing isoproterenol-induced ocular hypotension compared to the parent drug timolol and the comparator levobunolol [1].

Glaucoma Ocular Pharmacology Beta-Blockers

Five-Fold Greater Ocular Absorption of Butyryl Timolol Compared to Timolol

The ocular absorption of the O-butyryl prodrug of timolol was significantly enhanced compared to the parent drug, with a quantitative advantage of over five times greater absorption from an equivalent concentration solution [1].

Ocular Pharmacokinetics Bioavailability Glaucoma

Fifteen-Fold Improvement in Therapeutic Index Versus Timolol

By leveraging the enhanced ocular absorption of butyryl timolol, a lower dose of the prodrug was shown to drastically improve the ratio of desired local concentration to unwanted systemic exposure, achieving a 15-fold better therapeutic index compared to a standard timolol dose [1].

Therapeutic Index Systemic Safety Ocular Drug Delivery

Fifteen-Fold Improvement in Ocular-to-Systemic Absorption Ratio Compared to Viscous Formulations

The prodrug strategy using butyryl timolol was compared to formulation-based approaches for improving timolol's safety profile. By optimizing the instilled volume, butyryl timolol achieved a 15-fold improvement in the ratio of ocular to systemic drug absorption, a level of enhancement that was comparable to that achieved by physically blocking nasolacrimal drainage [1].

Ocular Bioavailability Prodrug Strategy Formulation Comparison

Superior Skin Permeation and Local Timolol Accumulation in Transdermal Applications

In a direct comparison for topical treatment of infantile hemangiomas, the butyryl timolol maleate (BT) prodrug exhibited superior skin permeation ability and led to significantly higher local accumulation of timolol in the skin compared to timolol maleate (TM) [1].

Transdermal Drug Delivery Infantile Hemangioma Dermatopharmacology

High-Value Application Scenarios for Butyryl Timolol in Research and Development


Preclinical Ophthalmic Formulation Development for Glaucoma Therapy

Butyryl timolol is an ideal candidate for the development of novel ophthalmic formulations aimed at improving the safety and efficacy of glaucoma treatment. Its proven ability to increase ocular absorption by 5.5-fold and extend duration of action to 8 hours, compared to 4 hours for timolol, makes it a superior starting point for creating less frequent dosing regimens [1] [2]. Furthermore, its demonstrated capacity to improve the therapeutic index by 15-fold through lower dosing directly addresses the critical issue of systemic side effects from ocular beta-blockers [3]. Researchers can leverage this prodrug to explore new delivery systems (e.g., nanoparticles, inserts) where enhanced permeability can be further synergized with sustained release mechanisms.

Investigating Novel Prodrug Strategies for Enhanced Ocular Selectivity

As a benchmark prodrug, butyryl timolol serves as a gold standard comparator in studies aiming to develop next-generation timolol esters or other ocular prodrugs. Its well-characterized profile—including a 14–525-fold increase in lipophilicity and specific hydrolysis kinetics in various ocular tissues—provides a quantitative baseline for evaluating new chemical entities . Studies can directly compare a new candidate's corneal permeation, duration of action, or therapeutic index against the established 5.5-fold absorption enhancement and 15-fold safety improvement of butyryl timolol, allowing for a rigorous assessment of the innovation's true value [3] [4].

Mechanistic Studies on Corneal and Conjunctival Esterase Activity

Butyryl timolol is a valuable tool compound for fundamental research into ocular drug metabolism and transport. Its hydrolysis rate, which is most rapid in the iris-ciliary body followed by the conjunctiva and corneal epithelium, can be used to map regional esterase activity . This is critical for understanding the bioactivation of ester prodrugs and for predicting the pharmacokinetic behavior of other similarly designed ocular therapeutics. The compound's properties allow for the study of how enzymatic lability influences the overall ocular bioavailability and systemic spillover of topically applied drugs.

Transdermal Drug Delivery Research for Dermal Vascular Lesions

Based on recent evidence, butyryl timolol is a compelling candidate for developing topical treatments for conditions like infantile hemangiomas [5]. Its superior skin permeation and higher local conversion to active timolol in human skin, compared to timolol maleate, provide a strong scientific rationale for its use in this application. Researchers can use butyryl timolol to formulate creams, gels, or patches that aim to deliver therapeutic concentrations of timolol to deep dermal lesions while minimizing systemic exposure, a key challenge in pediatric dermatology [5].

Quote Request

Request a Quote for Butyryl timolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.